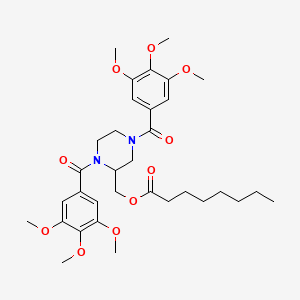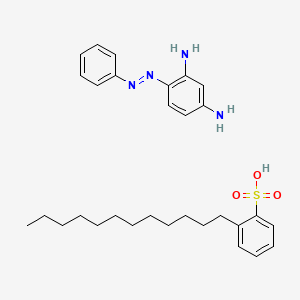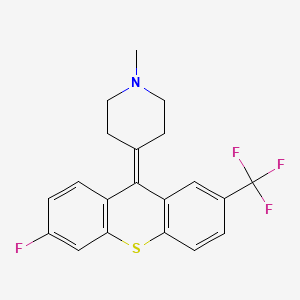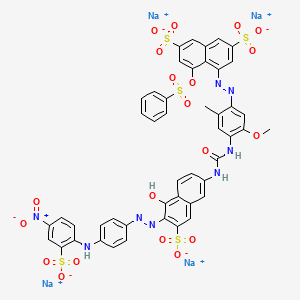
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is a complex organic compound with a unique structure that includes an azo group, a sulfonamide group, and a butanamide backbone
Métodos De Preparación
The synthesis of Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulfonamide group is introduced through sulfonation, and the final product is obtained by reacting with butanamide and sodium ions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar compounds include other azo compounds and sulfonamides. Compared to these, Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
Azo dyes: Known for their vibrant colors and used in various industrial applications.
Sulfonamide drugs: Used as antibiotics due to their ability to inhibit bacterial enzymes.
This compound’s unique combination of an azo group, sulfonamide group, and butanamide backbone makes it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
71750-85-1 |
|---|---|
Fórmula molecular |
C18H27N4NaO5S |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
sodium;N-(2-ethylhexyl)-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H27N4O5S.Na/c1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;/h8-10,13,24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);/q-1;+1 |
Clave InChI |
XKBIMMNEZBLEKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=O)[C-](C(=O)C)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



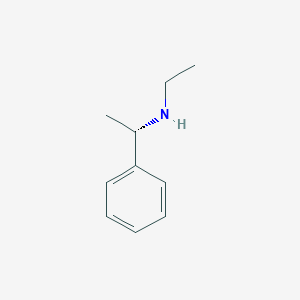
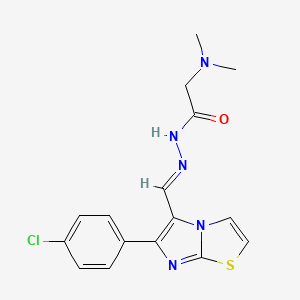
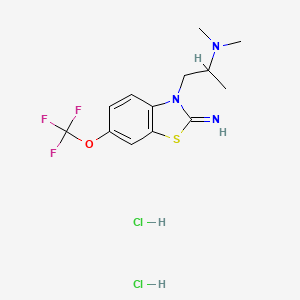
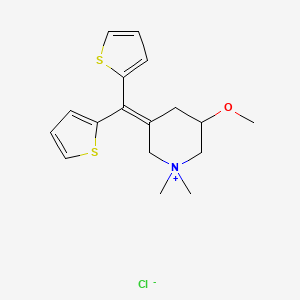
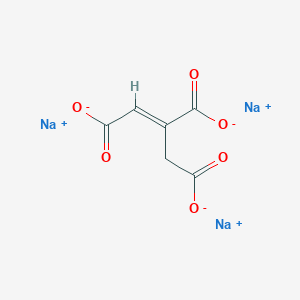
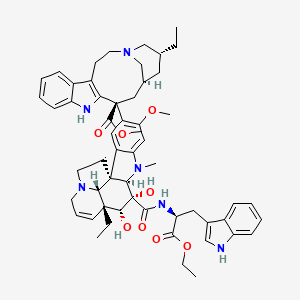
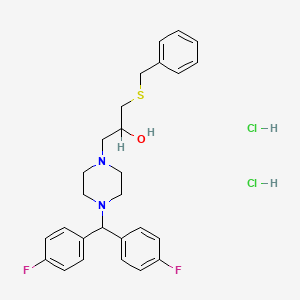
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
